molecular formula C13H15N3 B11814719 1-Cyclopropyl-2-methyl-4-phenyl-1H-imidazol-5-amine

1-Cyclopropyl-2-methyl-4-phenyl-1H-imidazol-5-amine

Cat. No.: B11814719
M. Wt: 213.28 g/mol
InChI Key: LOTSSVSRLUCMGW-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-methyl-4-phenyl-1H-imidazol-5-amine is a chemical compound with the molecular formula C13H15N3 and a molecular weight of 213.28 g/mol . This imidazole-based scaffold is designed for research and development applications, particularly in the field of oncology and drug discovery. Imidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their broad pharmacological activities . They are frequently investigated as efficacious scaffolds against a wide range of drug targets, including various cancers . Specifically, related 1-cyclopropyl-2-methyl-1H-imidazole compounds have been identified as key precursors or intermediates in the synthesis of complex molecules evaluated for their biological activity . The mechanism of action for many active imidazole derivatives often involves interaction with key cellular signaling pathways. Research on similar compounds indicates potential activity as ligands for G protein-coupled receptors (GPCRs) and as inhibitors of enzymatic targets such as kinases . GPCRs are involved in major signal pathways like cAMP and PI3Kinase, and are highly associated with numerous diseases, making them a target for about 34% of all recent drug discovery research . This product is intended for research purposes as a building block or reference standard in the design and synthesis of novel bioactive molecules. It is supplied as a high-purity material for use in laboratory settings. 1-Cyclopropyl-2-methyl-4-phenyl-1H-imidazol-5-amine is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

3-cyclopropyl-2-methyl-5-phenylimidazol-4-amine

InChI

InChI=1S/C13H15N3/c1-9-15-12(10-5-3-2-4-6-10)13(14)16(9)11-7-8-11/h2-6,11H,7-8,14H2,1H3

InChI Key

LOTSSVSRLUCMGW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1C2CC2)N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2-methyl-4-phenyl-1H-imidazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine, methylamine, and phenyl isocyanide with a suitable aldehyde or ketone, followed by cyclization to form the imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2-methyl-4-phenyl-1H-imidazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Cyclopropyl-2-methyl-4-phenyl-1H-imidazol-5-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-methyl-4-phenyl-1H-imidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Imidazole Core

Cyclopropyl-Containing Imidazoles
  • 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one: This compound () incorporates a cyclopropylamino group, synthesized via a one-pot reaction using cyclopropylamine excess (10% excess) without base catalysts. The cyclopropyl group contributes to a 71% yield and high purity, highlighting its synthetic accessibility .
Nitro- and Methyl-Substituted Imidazoles
  • 1-Methyl-4-nitro-1H-imidazol-5-amine (): This derivative features nitro and methyl groups at positions 4 and 1, respectively. The nitro group introduces strong electron-withdrawing effects, which may contrast with the electron-donating cyclopropyl group in the target compound. Such differences can alter solubility, stability, and biological activity .

Aromatic Substituent Variations

Phenyl and Biphenyl Derivatives
  • 5-(4-Fluorophenyl)-1H-imidazol-2-amine (): Fluorophenyl substituents enhance lipophilicity and metabolic resistance compared to non-halogenated aryl groups. The target compound’s phenyl group at position 4 may offer similar benefits but lacks halogen-induced electronic effects .
  • In contrast, the target compound’s single phenyl group may reduce steric hindrance, favoring interactions in less constrained binding pockets .

Heterocyclic Hybrids

Imidazole-Thiazole-Triazole Hybrids
  • Phenoxymethybenzoimidazole-ArYL Thiazole-Triazole Acetamides (): These hybrids combine imidazole with thiazole and triazole moieties. While structurally distinct, the acetamide-linked aryl thiazole groups (e.g., 9a–9e) demonstrate how heterocyclic appendages modulate bioactivity. The target compound’s methyl and cyclopropyl groups may simplify the structure while retaining key pharmacophoric features .

Biological Activity

1-Cyclopropyl-2-methyl-4-phenyl-1H-imidazol-5-amine is a compound belonging to the imidazole family, characterized by its unique bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly in anti-inflammatory and analgesic activities. Its molecular formula is C13H15N3C_{13}H_{15}N_{3}, with a molecular weight of 213.28 g/mol .

Structural Characteristics

The compound features a cyclopropyl group, a methyl group, and a phenyl group attached to the imidazole ring. This specific arrangement is believed to influence its biological activity significantly.

FeatureDescription
Molecular Formula C13H15N3C_{13}H_{15}N_{3}
Molecular Weight 213.28 g/mol
Structural Groups Cyclopropyl, Methyl, Phenyl

Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that 1-cyclopropyl-2-methyl-4-phenyl-1H-imidazol-5-amine may exhibit anti-inflammatory and analgesic properties. These effects are critical for developing new therapeutic agents targeting pain and inflammation pathways .

Interaction Studies

Research into the biological activity of this compound has focused on its interaction with various biological targets. In vitro assays are utilized to determine its binding affinity to enzymes and receptors, which is essential for understanding its pharmacodynamics. Computational studies also play a role in predicting binding modes and affinities .

Case Studies and Research Findings

Several studies have explored the biological activity of imidazole derivatives, including 1-cyclopropyl-2-methyl-4-phenyl-1H-imidazol-5-amine:

  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural features have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Structure-Activity Relationship (SAR) : SAR studies indicate that specific substitutions on the imidazole ring can enhance biological activity. The presence of electron-donating or withdrawing groups can significantly influence the compound's efficacy against various microbial strains .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals that while many imidazole derivatives show promise, the unique combination of cyclopropyl and phenyl groups in 1-cyclopropyl-2-methyl-4-phenyl-1H-imidazol-5-amine may confer distinct pharmacological properties not present in other derivatives.

Compound NameStructure FeaturesUnique Aspects
1-CyclopropylimidazolinesImidazole core with varying substitutionsVersatile reactivity in drug design
4-(Phenyl)imidazolesImidazole ring with phenyl substituentsDiverse biological activities
2-MethylimidazoleSimple methyl substitution on imidazoleCommonly used in industrial applications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Cyclopropyl-2-methyl-4-phenyl-1H-imidazol-5-amine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of pre-functionalized imidazole precursors. Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclopropanation), and catalysts (e.g., palladium for cross-coupling). Yield optimization may require iterative adjustment of stoichiometry and reaction time .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assigns chemical environments (e.g., cyclopropyl protons at δ 1.2–1.8 ppm, aromatic protons at δ 7.0–7.8 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 256) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D geometry, particularly for cyclopropane ring conformation and phenyl group orientation (using SHELXL for refinement) .

Q. How can researchers mitigate hazards during handling and storage of this compound?

  • Methodological Answer :

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Store under inert gas (N₂/Ar) at –20°C to prevent degradation.
  • Monitor for respiratory irritation using fume hoods during synthesis .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts vs. DFT calculations)?

  • Methodological Answer :

  • Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (using B3LYP/6-31G* basis set). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects.
  • Dynamic NMR : Probe temperature-dependent shifts to identify rotameric equilibria .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Methodological Answer :

  • Substitution Analysis : Modify the cyclopropyl group to assess steric effects (e.g., replacing with bicyclo[1.1.1]pentane for rigidity).
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., kinase ATP-binding pockets) .
  • In Vitro Screening : Test analogs against cell lines to correlate substituent changes with activity (e.g., IC₅₀ values for antiproliferative effects) .

Q. What experimental and computational approaches elucidate the mechanism of action in biological systems?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins (e.g., ΔG and ΔH values).
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions over 100-ns trajectories to identify stable binding poses .
  • Knockout Studies : Use CRISPR-Cas9 to validate target specificity in cellular models .

Q. How can crystallographic data from SHELXL be integrated with spectroscopic data to resolve ambiguous structural features?

  • Methodological Answer :

  • Cross-Validation : Refine X-ray data (SHELXL) with restraints from NMR-derived dihedral angles.
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., π-π stacking of phenyl groups) to validate packing models .

Data Analysis and Reproducibility

Q. What statistical methods address batch-to-batch variability in biological assay results?

  • Methodological Answer :

  • ANOVA : Compare IC₅₀ values across batches (α = 0.05).
  • Standardization : Normalize data using internal controls (e.g., reference inhibitors) .

Q. How do solvent polarity and pH influence the compound’s stability in long-term studies?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate in buffers (pH 4–10) at 40°C for 4 weeks. Monitor degradation via HPLC (C18 column, 254 nm).
  • Degradation Kinetics : Fit data to first-order models to calculate half-life .

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